molecular formula C15H15N3O4S B6071148 N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetamide

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetamide

Cat. No.: B6071148
M. Wt: 333.4 g/mol
InChI Key: HITWEDIKOOVUTO-UHFFFAOYSA-N
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Description

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetamide is a complex organic compound that features a benzodioxole ring and a pyrimidine moiety

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O4S/c1-9-4-13(19)18-15(17-9)23-7-14(20)16-6-10-2-3-11-12(5-10)22-8-21-11/h2-5H,6-8H2,1H3,(H,16,20)(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HITWEDIKOOVUTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)SCC(=O)NCC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>50 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49734136
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetamide typically involves multiple steps. One common approach starts with the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether to form 4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-carbonitrile. This intermediate is then reduced using lithium tetrahydroaluminate to yield [4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-yl]methanamine . The final step involves the reaction of this amine with chloroacetyl chloride, followed by treatment with secondary amines and hetarenethiols to obtain the desired acetamide derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into more reactive or stable forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dimethylformamide, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the molecule.

Scientific Research Applications

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetamide involves its interaction with molecular targets and pathways within cells. The compound may exert its effects by binding to specific proteins or enzymes, thereby modulating their activity. For example, it could inhibit the function of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetamide is unique due to the combination of the benzodioxole and pyrimidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The compound's molecular formula is C16H18N4O4SC_{16}H_{18}N_{4}O_{4}S, with a molecular weight of approximately 366.40 g/mol. It features a benzodioxole moiety, known for various biological activities, and a pyrimidine derivative that may enhance its pharmacological profile.

Research indicates that compounds containing the benzodioxole structure often exhibit significant biological activities due to their ability to interact with various biological targets. Specifically, this compound may act as an α-amylase inhibitor , which is crucial for managing blood glucose levels in diabetic patients. Inhibition of α-amylase can prevent the breakdown of carbohydrates into simple sugars, thereby lowering postprandial blood glucose levels.

Biological Activity Overview

Activity Details
α-Amylase Inhibition Exhibits potent inhibition with IC50 values reported between 0.68 µM to 0.85 µM in vitro .
Cytotoxicity Demonstrates selective cytotoxicity against cancer cell lines while sparing normal cells (IC50 > 150 µM) .
Antidiabetic Potential In vivo studies show significant reduction in blood glucose levels in diabetic mice models .
Anticancer Activity Effective against multiple cancer cell lines with IC50 values ranging from 26 to 65 µM .

Case Studies and Research Findings

  • Antidiabetic Effects : In a study involving streptozotocin-induced diabetic mice, the administration of this compound resulted in a reduction of blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after five doses, indicating its potential as an antidiabetic agent .
  • Cytotoxicity Assessment : MTS assays conducted across various cancer and normal cell lines highlighted the compound's selective toxicity profile, suggesting a promising therapeutic window for cancer treatment without significant harm to healthy tissues .
  • Mechanistic Insights : The compound's structural components suggest that it may influence insulin signaling pathways indirectly by modulating carbohydrate metabolism through α-amylase inhibition .

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